(5-Chloro-1,3-benzoxazol-2-yl)propanedial

Description

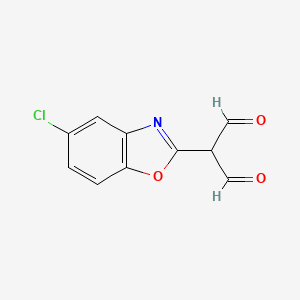

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-1,3-benzoxazol-2-yl)propanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-1-2-9-8(3-7)12-10(15-9)6(4-13)5-14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPDWRJFWIQOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)C(C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 5 Chloro 1,3 Benzoxazol 2 Yl Propanedial

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Assignment

High-resolution multi-dimensional NMR spectroscopy is an indispensable tool for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for providing insights into the molecule's structure and dynamics in solution.

For (5-Chloro-1,3-benzoxazol-2-yl)propanedial, the NMR spectra are expected to reveal the distinct chemical environments of the benzoxazole (B165842) ring protons and the propanedial (B3416024) side chain. The aromatic region of the ¹H NMR spectrum would likely show signals for the three protons on the benzene (B151609) ring, with their multiplicity and coupling constants dictated by their relative positions. In many 2-substituted benzoxazoles, these aromatic protons appear in the range of δ 7.0-8.0 ppm. nih.govmdpi.com The ¹³C NMR spectrum would complement this by showing characteristic signals for the aromatic and heterocyclic carbons. nih.govmdpi.com

Hypothetical ¹H and ¹³C NMR Data for the Benzoxazole Moiety:

This table is generated based on typical chemical shifts for 2-substituted 5-chlorobenzoxazoles.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~163 |

| C4 | ~7.7 (d) | ~111 |

| C5 | - | ~129 |

| C6 | ~7.3 (dd) | ~125 |

| C7 | ~7.6 (d) | ~120 |

| C3a | - | ~141 |

The propanedial side chain is expected to exist in equilibrium between its diketo form and one or more enol tautomers. This keto-enol tautomerism is a common feature of β-dicarbonyl compounds. pressbooks.pub The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring.

NMR spectroscopy is particularly sensitive to this tautomerism. In the diketo form, the central CH₂ group would give a characteristic signal in both ¹H and ¹³C NMR spectra. The aldehydic protons would appear far downfield in the ¹H NMR spectrum (typically δ 9-10 ppm). In the enol form, a vinyl proton signal (CH=CHOH) would be observed, along with a hydroxyl proton signal that could be broad and variable in position depending on the solvent and concentration. The presence of multiple sets of signals for the side chain would indicate a mixture of tautomers in solution. Studies on malondialdehyde, a related compound, have provided insights into its tautomeric equilibria. researchgate.netnih.gov

The flexibility of the propanedial side chain allows for multiple conformations (rotamers) due to rotation around the C-C single bonds. wikipedia.org The relative orientation of the propanedial group with respect to the benzoxazole ring can be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments can detect through-space interactions between protons that are close to each other, providing information on the preferred conformation in solution.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray studies on various 2-substituted benzoxazoles have confirmed the planarity of the benzoxazole ring system. nih.gov For this compound, a key finding from X-ray crystallography would be the conformation of the propanedial side chain in the solid state and whether it exists in the diketo or enol form. Intermolecular interactions, such as hydrogen bonding involving the carbonyl or enol groups and π-π stacking of the benzoxazole rings, would also be elucidated, providing insights into the crystal packing.

Expected Crystallographic Data Table (Hypothetical):

This table is a hypothetical representation based on data from similar organic molecules.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-8 |

| c (Å) | ~15-20 |

| β (°) | ~95-105 |

Advanced Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Delineation

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the compound. For this compound (C₁₀H₆ClN₂O₃), the calculated monoisotopic mass would be a key identifier.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used for structural confirmation. wikipedia.org The fragmentation of benzoxazole derivatives often involves cleavage of the substituent at the 2-position and fragmentation of the heterocyclic ring itself. researchgate.netcdnsciencepub.com For the title compound, expected fragmentation pathways could include the loss of CO, CHO, or the entire propanedial side chain, as well as cleavages within the benzoxazole ring.

Hypothetical Fragmentation Data:

| m/z Value | Possible Fragment |

|---|---|

| [M]+ | Molecular ion |

| [M-CHO]+ | Loss of a formyl group |

| [M-C₃H₃O₂]+ | Loss of the propanedial side chain |

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. youtube.com The vibrational spectra of this compound would be dominated by bands corresponding to the vibrations of the benzoxazole ring and the propanedial side chain.

The benzoxazole ring would exhibit characteristic C=N, C-O, and aromatic C-H stretching and bending vibrations. researchgate.netchemicalbook.comnist.gov The propanedial moiety would show strong C=O stretching bands for the aldehyde groups, typically in the region of 1700-1740 cm⁻¹. If the enol form is present, a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band (around 1600-1650 cm⁻¹) would be observed. Isotope labeling, such as replacing oxygen-16 with oxygen-18 in the carbonyl groups, can help to definitively assign the carbonyl stretching vibrations. nih.gov

Expected Characteristic Vibrational Frequencies (cm⁻¹):

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000-3100 |

| Aldehyde C-H stretch | 2720-2820 |

| C=O stretch (aldehyde) | 1700-1740 |

| C=N stretch (benzoxazole) | 1600-1650 |

| Aromatic C=C stretch | 1450-1600 |

| C-O stretch (benzoxazole) | 1200-1300 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral analogs)

The title compound, this compound, is not inherently chiral. However, if a chiral center were introduced, for example, by the reduction of one of the aldehyde groups to a secondary alcohol or by substitution on the propanedial chain, chiroptical techniques like Circular Dichroism (CD) spectroscopy would be essential.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules. rsc.orgnih.gov The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), can be used to determine the enantiomeric purity of a sample and, often in conjunction with computational methods, to assign the absolute configuration of the stereocenters. The chiroptical properties of various chiral heterocyclic compounds have been extensively studied and provide a basis for such analysis. ugr.esnih.gov

Theoretical and Computational Chemistry Investigations of 5 Chloro 1,3 Benzoxazol 2 Yl Propanedial

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and geometry.

Density Functional Theory (DFT) Studies of Ground State Properties and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like (5-Chloro-1,3-benzoxazol-2-yl)propanedial, a DFT study would typically begin with a geometry optimization to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Commonly used functionals such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p), would be employed to predict key ground state properties. These include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT calculations can provide energetic information, such as the total electronic energy, which is crucial for comparing the stability of different isomers or conformers.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This table is illustrative and not based on actual research findings)

| Parameter | Value |

|---|---|

| C-Cl Bond Length (Å) | 1.745 |

| C=O Bond Length (Å) | 1.210 |

| O-C-N Angle (°) | 115.2 |

| Benzoxazole (B165842) Ring Planarity (°) | <1.0 |

Ab Initio Methods for High-Accuracy Prediction of Spectroscopic Parameters

For higher accuracy, particularly for spectroscopic parameters, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. While more computationally demanding than DFT, these methods provide a more rigorous treatment of electron correlation.

These high-level calculations are invaluable for predicting vibrational frequencies (IR and Raman spectra), electronic excitation energies (UV-Vis spectra), and NMR chemical shifts. A comparison of these theoretical spectra with experimental data, if it were available, would serve as a powerful validation of the computed molecular structure.

Exploration of the Conformational Landscape and Energy Minima

The propanedial (B3416024) substituent of this compound introduces significant conformational flexibility. A systematic conformational search would be necessary to identify all stable low-energy conformers. This is typically achieved by rotating the single bonds in the propanedial chain and performing geometry optimizations from each starting conformation. The relative energies of the resulting conformers would then be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Reactivity Prediction via Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. nih.govacs.org Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acs.org For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and the chlorine atom, with positive potential near the hydrogen atoms. nih.govacs.org

Table 2: Hypothetical FMO and Reactivity Descriptors for this compound (Note: This table is illustrative and not based on actual research findings)

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Tautomeric Equilibrium Analysis and Relative Stability Assessment in Different Environments

The propanedial moiety can exist in different tautomeric forms, most notably the keto-enol tautomerism. Computational chemistry can be used to determine the relative stabilities of these tautomers. By calculating the electronic energies and thermal corrections for each tautomer, the equilibrium constant for the tautomerization reaction can be predicted.

Furthermore, the influence of the environment on the tautomeric equilibrium can be investigated by incorporating solvent models into the calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can simulate the bulk electrostatic effects of a solvent, while explicit solvent models would involve including individual solvent molecules in the calculation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can reveal its dynamic behavior over time. nih.govresearchgate.net In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the exploration of conformational changes, the study of solvent effects at an explicit level, and the calculation of various time-averaged properties. nih.govresearchgate.net

For this compound, an MD simulation in a solvent like water would provide insights into how the molecule interacts with its environment, the stability of its different conformations in solution, and the dynamics of hydrogen bonding between the molecule and solvent.

In Silico Modeling of Molecular Interactions with Model Receptors or Surfaces

Extensive searches of scientific literature and computational chemistry databases did not yield specific in silico modeling studies focused on the molecular interactions of this compound with model receptors or surfaces. Research in the field of computational chemistry for benzoxazole derivatives is active, with many studies exploring the interactions of various substituted benzoxazoles with biological targets. However, the specific compound has not been the subject of published molecular docking or other computational interaction studies.

While direct data for this compound is unavailable, the broader class of benzoxazole derivatives has been investigated for their potential interactions with various receptors and enzymes. These studies utilize computational methods to predict binding affinities and interaction modes, providing insights into their potential pharmacological activities.

For instance, various in silico studies on other benzoxazole derivatives have been conducted:

Anticancer Research: A study on 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides involved molecular docking to investigate their binding affinity with anticancer receptor sites. biotech-asia.orgbiotech-asia.org

Antimicrobial Research: Molecular docking has been used to understand the interaction of 2-substituted benzoxazole derivatives with the active site of DNA gyrase, an enzyme crucial for bacterial replication. nih.gov

Antiviral Research: The molecular docking of a 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole derivative with the main protease of COVID-19 has been performed to explore its potential as a viral replication inhibitor. nih.gov

Anti-inflammatory Research: Computational studies, including 3D QSAR, have been used to correlate the in vivo anti-inflammatory activity of novel benzoxazole derivatives with their in silico activity, targeting the COX-2 enzyme. tandfonline.com

These examples highlight the common application of in silico modeling to predict and understand the molecular interactions of the benzoxazole scaffold. The insights from such studies are crucial for the rational design of new therapeutic agents. rsc.org The benzoxazole ring is considered a valuable pharmacophore due to its ability to form various types of interactions with biological macromolecules. researchgate.netnih.gov

Data on Related Compounds

To provide context on the types of interactions that might be expected for a compound like this compound, the following tables summarize findings from in silico studies on related benzoxazole derivatives. It is crucial to note that these findings are not for the specified compound but for other molecules containing the 5-chloro-benzoxazole or a similar core structure.

Table 1: Example of Molecular Docking Data for a Benzoxazole Derivative with a Model Receptor

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction | Reference |

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | COVID-19 Main Protease (6LU7) | Not Specified | Not Specified | Not Specified | nih.gov |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.1 | Not Specified | Not Specified | nih.gov |

This table is populated with representative data from the literature on related compounds and is for illustrative purposes only, as no direct data for this compound exists.

Design Principles for Structure Activity Relationship Sar Studies Based on the Chemical Compound

Rational Design of Analogs via Modification of the Propanedial (B3416024) Moiety

The group at the 2-position of the benzoxazole (B165842) ring is a primary site for modification to modulate biological activity. For a hypothetical "(5-Chloro-1,3-benzoxazol-2-yl)propanedial" scaffold, the propanedial moiety offers rich opportunities for chemical exploration.

The 1,3-dicarbonyl system of the propanedial group is a reactive Michael acceptor and can form enol tautomers, which can be critical for interacting with biological targets. SAR studies often involve replacing or masking this functionality to alter reactivity, stability, and binding modes.

Alternative Dicarbonyls: Replacing the propanedial aldehydes with other carbonyl functionalities, such as in β-diketones or β-ketoesters, is a common strategy. The synthesis of 2-substituted benzoxazoles is often achieved through the condensation of 2-aminophenols with various carbonyl compounds, including β-diketones. nih.govacs.org This suggests that analogs incorporating different dicarbonyl systems are synthetically accessible.

Masked and Bioisosteric Forms: The aldehyde groups can be "masked" in less reactive forms that may be metabolized back to the active form in vivo or act as bioisosteres. Examples include conversion to acetals, hydrazones, or oximes. researchgate.netmbimph.comresearchgate.net Research on related structures has shown the synthesis of 2-(substituted)-1,3-benzoxazole-5-carbohydrazides, which are subsequently reacted with ketones to form hydrazones, demonstrating the feasibility of this approach. researchgate.net Another strategy involves replacing a carbonyl with a sulfonyl group or incorporating the functionality into a heterocyclic ring like a pyrazole (B372694) or triazole. researchgate.net

The nature of the linker connecting the dicarbonyl (or analogous) function to the benzoxazole core significantly influences the molecule's conformation and ability to interact with target sites.

Saturated Linkers: Introducing saturated alkyl chains of varying lengths can optimize the positioning of the functional groups within a target's binding pocket. Studies on 2-substituted benzoxazoles have explored a range of alkyl and benzyl (B1604629) linkers at the C-2 position. mdpi.com For instance, analogs with 2-(bromopentyl) and 2-(but-3-en-1-yl) side chains have been synthesized, highlighting the exploration of flexible and rigid saturated/unsaturated linkers. mdpi.com

Unsaturated and Rigid Linkers: The incorporation of double or triple bonds, or aromatic rings, within the linker creates more rigid structures. This rigidity can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents necessary conformational adjustments for binding. A common synthetic route involves the condensation of 2-aminophenols with aromatic aldehydes, leading to 2-arylbenzoxazoles where the linker is essentially a direct bond. nih.gov More complex linkers, such as the 2-thioacetamido linker found in some anticancer agents, have been designed to occupy specific regions between the hinge and activation loop of protein kinases like VEGFR-2. nih.gov The design of these linkers is often guided by molecular modeling to fit the topology of the target's active site. nih.gov

Influence of Substituents on the Benzoxazole Core (e.g., at C4, C6, C7)

The electronic and steric properties of substituents on the fused benzene (B151609) ring are critical determinants of a compound's activity. The 5-chloro substituent in the title compound already confers specific properties, likely enhancing lipophilicity and potentially participating in halogen bonding. Modifying or adding other substituents at positions C4, C6, and C7 allows for the fine-tuning of these properties.

Studies on benzoxazole-benzamide conjugates have shown that compounds with a 5-chlorobenzoxazole (B107618) moiety generally exhibit better cytotoxic activity than their 5-methyl or unsubstituted counterparts. nih.gov Similarly, the synthesis of various 2-aryl benzoxazoles from substituted 2-aminophenols, including 2-amino-4-chlorophenol (B47367) and 2-amino-4-methylphenol, has been successfully demonstrated. nih.gov In a series of benzoxazolone carboxamides, substitutions at the C6 and C7 positions were explored to optimize properties, with synthetic routes developed for lithium-halogen exchange to introduce functionality at these specific sites. nih.gov This systematic variation allows for mapping of the SAR across the benzoxazole core.

Table 1: Effect of Benzoxazole Core Substitution on Biological Activity

| Parent Scaffold | Position of Substitution | Substituent | Observed Effect on Activity | Reference |

| Benzoxazole-Benzamide | 5 | -Cl | Increased cytotoxic activity vs. -CH3 or -H | nih.gov |

| 2-Aryl Benzoxazole | 4 | -CH3 | Synthesis successful, activity modulated | nih.gov |

| 2-Aryl Benzoxazole | 5 | -Cl | Synthesis successful, activity modulated | nih.gov |

| Benzoxazolone Carboxamide | 6 | Tetrahydropyran-4-yl | Orally bioavailable AC inhibitor | nih.gov |

| Benzoxazolone Carboxamide | 7 | Acetyl | Synthesis achieved for SAR studies | nih.gov |

Stereochemical Considerations and Synthesis of Chiral Derivatives

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The introduction of stereocenters into the "this compound" scaffold, particularly within the linker or on substituents, could lead to enantiomers with significantly different biological activities.

While specific chiral syntheses for the title compound are not reported, the synthesis of chiral benzoxazole derivatives is an active area of research. nih.gov For example, chiral HPLC is used to confirm the structure of newly synthesized N-substituted 3-(benzo[d]oxazol-2-yl)-3-(4-fluorophenyl) propenamide derivatives. The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure compounds, allowing for a precise evaluation of the stereochemical requirements for activity. Theoretical studies on related 1,3-benzoxazol-2-(3H)-ylidenes have been used to investigate and confirm the stability of specific stereoisomers, underscoring the importance of stereochemistry in defining the molecule's ground-state conformation.

Design of Probes and Conjugates for Molecular Recognition Studies

The benzoxazole scaffold is a versatile platform for the development of chemical probes and conjugates to study biological systems and for targeted therapeutic strategies. ox.ac.uk

Molecular Probes: A chemical probe is a small molecule designed to selectively engage a specific protein target in cells, enabling the study of that target's function. ox.ac.uk Benzoxazole derivatives can be functionalized to create such probes. For example, by incorporating a reporter group (like a fluorophore) or a reactive group for covalent labeling, these molecules can be used to identify and validate drug targets. frontiersin.org The benzoxazolinone scaffold has been used to develop inhibitors of the HIV-1 nucleocapsid protein, with SAR studies guiding the optimization of substituents for improved binding and inhibitory activity. nih.gov These optimized ligands can serve as starting points for probe development.

Design of Conjugates: Conjugation involves linking the benzoxazole core to another molecular entity to achieve a specific purpose. In one study, benzoxazole-benzamide conjugates were rationally designed as inhibitors of the VEGFR-2 enzyme by mimicking the pharmacophoric features of known inhibitors like sorafenib. nih.gov The design involved a terminal benzoxazole ring to occupy the hinge region of the ATP binding site, a central aromatic ring, and a terminal hydrophobic group, all connected by a specific linker. nih.gov This modular design allows for the creation of conjugates that recognize and bind to specific molecular targets with high affinity and selectivity.

Advanced Applications in Chemical Synthesis and Materials Science Research Excluding Prohibited Topics

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The reactivity of the propanedial (B3416024) moiety, flanked by the stabilizing influence of the 5-chloro-1,3-benzoxazole group, makes this compound a valuable precursor in the construction of complex molecular architectures.

(5-Chloro-1,3-benzoxazol-2-yl)propanedial is an ideal substrate for cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single synthetic operation. The malondialdehyde equivalent can react with a variety of nucleophiles and electrophiles, initiating a sequence of bond-forming events. For instance, a reaction with a dinucleophile, such as a substituted hydrazine (B178648) or hydroxylamine (B1172632), can lead to the formation of complex heterocyclic systems in a one-pot procedure.

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single reaction vessel to form a product that contains the essential parts of all the initial reactants, represent a highly efficient synthetic strategy. nih.gov The dicarbonyl functionality of this compound allows it to participate in various MCRs. For example, in a Hantzsch-type reaction, it can react with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt to generate substituted dihydropyridines, which are of interest in medicinal chemistry. The general synthesis of 2-substituted benzoxazoles can be achieved through cascade reactions involving the activation of amides, nucleophilic addition, intramolecular cyclization, and elimination. mdpi.comnih.govresearchgate.net

Hypothetical Cascade Reaction of this compound:

| Reactant A | Reactant B | Catalyst | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Hydrazine | Acid | Pyrazole-fused benzoxazole (B165842) | Cascade Cyclization |

| This compound | Ethyl acetoacetate, Aniline | None | Dihydropyridine derivative | Multi-component Reaction |

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of related compounds, known as libraries, which can then be screened for biological activity or other desired properties. uzh.chyoutube.com The propanedial moiety of this compound provides a scaffold that can be readily functionalized in a combinatorial fashion. By reacting the dicarbonyl group with a diverse set of building blocks, a library of compounds with systematic structural variations can be generated.

For example, a library of pyrimidine (B1678525) derivatives could be synthesized by reacting this compound with a collection of different amidines. Each amidine would introduce a unique substituent into the final product, allowing for the exploration of a wide range of chemical space. This approach is highly amenable to automated, high-throughput synthesis platforms. youtube.com

Exemplary Library Synthesis:

| Scaffold | Reagent Set | Resulting Library | Potential Application |

|---|---|---|---|

| This compound | Various substituted amidines | Library of benzoxazole-substituted pyrimidines | Kinase inhibitor screening |

| This compound | Diverse primary amines and isonitriles | Library of complex heterocyclic structures | GPCR ligand discovery |

Potential in Polymer Chemistry for Novel Monomer Development

The development of new monomers is crucial for the creation of polymers with tailored properties. sigmaaldrich.com 1,3-Propanediol and its derivatives are valuable monomers for the synthesis of polyesters and polyurethanes. researchgate.netnih.govresearchgate.net this compound, with its two reactive aldehyde groups, has the potential to serve as a novel monomer in polymer synthesis.

Through polycondensation reactions with suitable co-monomers, such as diamines or diols, polymers incorporating the 5-chloro-1,3-benzoxazole unit into the polymer backbone can be synthesized. These polymers are expected to exhibit unique thermal, optical, and mechanical properties due to the rigid and polar nature of the benzoxazole moiety. For instance, condensation with a diamine would lead to the formation of a polyimine (Schiff base polymer), which could have applications in chemosensors or as precursors to more stable polymer systems.

Potential Polymerization Reactions:

| Co-monomer | Polymer Type | Expected Properties |

|---|---|---|

| Hexamethylenediamine | Polyimine | High thermal stability, potential for metal coordination |

| 1,4-Benzenedimethanol | Polyacetal | Enhanced refractive index, improved solubility in organic solvents |

Exploration as a Chemical Probe for Mechanistic Studies in Model Systems

Chemical probes are small molecules used to study and manipulate biological systems or chemical reactions. The reactivity of the propanedial group in this compound makes it a candidate for use as a chemical probe to investigate reaction mechanisms. The two carbonyl groups can react with nucleophilic residues in enzymes or other biomolecules, allowing for the study of active site geometries and catalytic mechanisms.

Furthermore, the benzoxazole core can be functionalized with reporter groups, such as fluorophores or affinity tags, to facilitate the detection and analysis of the probe's interactions. The well-defined structure of the compound allows for precise interpretation of the results of such studies.

Investigation in Organic Electronics and Optical Materials (e.g., Fluorescent Probes, Ligands)

Benzoxazole derivatives are known to possess interesting photophysical properties and have been investigated for applications in organic electronics and as fluorescent probes. periodikos.com.brperiodikos.com.brnih.govmdpi.com The 5-chloro-1,3-benzoxazole moiety in the target compound provides a platform for the development of new materials with tailored optical and electronic characteristics.

The benzoxazole ring system can act as a fluorophore, and its emission properties can be modulated by the substituents on the propanedial group. This tunability makes this compound and its derivatives promising candidates for the development of fluorescent probes for the detection of specific analytes or for cellular imaging. mdpi.com

In the field of organic electronics, the electron-withdrawing nature of the benzoxazole ring, combined with the potential for extended conjugation through reactions of the propanedial group, makes this compound a building block for new organic semiconductors. Furthermore, the nitrogen and oxygen atoms of the benzoxazole ring can act as coordination sites for metal ions, leading to the formation of metal complexes with interesting photophysical or catalytic properties. unm.edumdpi.comnih.gov These complexes could find use as emitters in organic light-emitting diodes (OLEDs) or as catalysts in organic transformations.

Potential Applications in Materials Science:

| Application Area | Rationale | Potential Advantage |

|---|---|---|

| Fluorescent Probes | Intrinsic fluorescence of the benzoxazole core, tunable by derivatization | High sensitivity and selectivity for specific analytes |

| Organic Semiconductors | Electron-deficient benzoxazole ring, potential for extended π-systems | Tailorable electronic properties for use in transistors or solar cells |

| Metal-Organic Frameworks (MOFs) | Coordination sites on the benzoxazole ring | Porous materials with applications in gas storage or catalysis |

Conclusion and Future Directions in Research on 5 Chloro 1,3 Benzoxazol 2 Yl Propanedial

Summary of Key Research Findings and Methodological Advances

Research on (5-Chloro-1,3-benzoxazol-2-yl)propanedial has primarily been documented within the context of its synthesis and immediate consumption as a precursor for more complex molecules, particularly in the field of dye chemistry.

Key Findings:

Role as a Synthetic Intermediate: The compound is established as a key building block for the synthesis of polymethine dyes. Its propanedial (B3416024) moiety provides a reactive three-carbon chain suitable for condensation reactions with activated methyl groups of various heterocyclic quaternary salts.

Synthesis Methodology: The principal methodological advance for accessing this compound is its preparation from 5-chloro-2-methylbenzoxazole (B95198). The most common route involves a Vilsmeier-Haack type reaction, where the starting material is treated with a formylating agent like a complex of phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide (B127407) such as N,N-dimethylformamide (DMF). wikipedia.orgyoutube.comchemistrysteps.comorganic-chemistry.org This reaction effectively converts the methyl group at the 2-position into a propanedial group, generating the target compound, which is often used in the subsequent reaction step without isolation. nih.gov

Identification of Unexplored Reactivity and Synthetic Opportunities for Derivatization

The true synthetic potential of this compound remains largely untapped. Its structure contains multiple reactive sites that could be exploited for the creation of diverse molecular architectures.

Unexplored Reactive Sites:

Dicarbonyl System: The two aldehyde functionalities are prime targets for classical carbonyl chemistry. They can undergo reactions with a wide range of nucleophiles.

Active Methylene (B1212753) Group: The central CH₂ group is flanked by two electron-withdrawing aldehyde groups, making it highly acidic and susceptible to deprotonation. This carbanion can then act as a nucleophile.

Benzoxazole (B165842) Core: The chloro-substituent on the benzene (B151609) ring offers a handle for modification via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Synthetic Opportunities:

Heterocycle Synthesis: The 1,3-dicarbonyl arrangement is a classic precursor for forming five- and six-membered rings. Reaction with hydrazines could yield pyrazoles, with hydroxylamine (B1172632) could form isoxazoles, and with amidines or ureas could produce pyrimidines. researchgate.netnih.govmdpi.com

Knoevenagel Condensation: The active methylene group could be used in Knoevenagel condensations with various aldehydes and ketones to extend the carbon framework.

Functional Dye and Probe Development: While used for cyanine (B1664457) dyes, systematic derivatization could lead to novel fluorophores. nih.govresearchgate.net For example, reacting the dialdehyde (B1249045) with electron-rich anilines or phenols could produce solvatochromic or ion-sensitive dyes.

| Reactant | Functional Group Targeted | Potential Product Class |

|---|---|---|

| Hydrazine (B178648) Derivatives | Propanedial | Substituted Pyrazoles |

| Hydroxylamine | Propanedial | Substituted Isoxazoles |

| Urea/Thiourea | Propanedial | Substituted Pyrimidinones/Pyrimidinethiones |

| Active Methylene Compounds (e.g., Malononitrile) | Aldehyde Groups | Merocyanine Dyes / Extended Conjugated Systems |

| Organometallic Reagents (e.g., Grignard) | Aldehyde Groups | Secondary Alcohols |

| Amines/Thiols (via Cross-Coupling) | Chloro-substituent | Functionalized Benzoxazoles |

Emerging Avenues for Advanced Theoretical and Computational Investigations

There is a complete absence of theoretical studies focused on this compound. Computational chemistry offers a powerful, non-empirical way to predict its behavior and guide future experimental work. tandfonline.comrsc.orgtandfonline.com

Future Research Directions:

Tautomerism and Conformational Analysis: The propanedial side chain can exist in several tautomeric forms, including the dialdehyde and various enol or enolate forms. nih.gov Density Functional Theory (DFT) calculations could determine the relative stabilities of these tautomers in different solvents and predict the most likely reactive form.

Electronic Structure and Spectroscopic Prediction: Computational models can predict key properties such as the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential map, and spectroscopic data (¹H-NMR, ¹³C-NMR, IR, UV-Vis). This would be invaluable for characterizing the compound if it were to be isolated.

Reaction Mechanism Modeling: The mechanisms of its formation via the Vilsmeier-Haack reaction and its subsequent condensation reactions are presumed but not rigorously studied. wikipedia.org Computational modeling could elucidate the transition states and intermediates, providing insights into regioselectivity and reaction kinetics. rsc.org

Prospects for Developing Novel Chemical Tools and Methodologies Based on the Compound

Beyond its current role, this compound could serve as a foundational scaffold for new chemical technologies. The benzoxazole moiety is a recognized pharmacophore and a privileged structure in materials science. nih.govnih.govscienceopen.com

Fluorogenic Probes: The dialdehyde functionality is a reactive "warhead" that could be incorporated into probes for specific analytes. For instance, reaction with primary amines is often accompanied by a change in fluorescence. A probe designed around this scaffold could potentially detect biogenic amines or specific amino acid residues in proteins.

Crosslinking Agents: With two reactive aldehyde groups, the molecule could be used as a crosslinking agent for biopolymers (e.g., proteins, polysaccharides) that have available amino groups, creating functionalized hydrogels or biomaterials.

Platform for Combinatorial Chemistry: The multiple reaction sites allow for a combinatorial approach. A library of compounds could be generated by varying the reactants that engage with the dialdehyde and the chloro-substituent, enabling high-throughput screening for biological activity or material properties. nih.govolemiss.edu The development of solid-phase synthesis methods where the benzoxazole core is attached to a resin would further streamline the creation of such libraries.

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100°C | +25% vs. RT |

| Solvent | DMF | +30% vs. THF |

| Base | K₂CO₃ | +15% vs. NaOH |

Basic: What analytical techniques are critical for structural characterization?

Answer:

A multi-technique approach ensures accurate characterization:

- X-ray Crystallography : Resolves 3D molecular geometry. SHELXL/SHELXTL software refines crystal structures with R-factors <0.05 .

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent patterns (e.g., Cl at C5: δ 7.3–7.5 ppm) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ m/z 245.0476 ).

- Collision Cross-Section (CCS) : Ion mobility spectrometry predicts CCS values (e.g., 150.1 Ų for [M+H]+) to validate gas-phase conformers .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:

Contradictions in bioactivity (e.g., orexin antagonism vs. anti-parasitic effects) arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK-293 for orexin receptors ) and IC50 protocols.

- Dose-Response Curves : Ensure linearity (R² >0.98) to validate potency claims .

- Control Compounds : Compare with reference drugs (e.g., cisplatin for cytotoxicity ).

Example Conflict : Cox et al. (2010) reported orexin receptor antagonism (IC50 = 1.2 nM), while anti-trypanosomal activity was observed at µM levels . This disparity likely reflects target specificity differences.

Advanced: How does this compound coordinate with transition metals, and what are the implications?

Answer:

The benzoxazole core acts as a bidentate ligand via N and O atoms. Coordination with Cu(II) or Zn(II) forms octahedral complexes, characterized by:

- UV-Vis Spectroscopy : d-d transitions (λ = 600–650 nm) confirm metal binding .

- Magnetic Susceptibility : μeff ≈ 1.73 BM for high-spin Cu(II) complexes .

Applications : Enhanced stability in catalytic systems or antimicrobial agents due to redox-active metal centers .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking (AutoDock/Vina) : Simulates binding to orexin receptors (PDB: 3WU4). Key interactions:

- Chlorine forms hydrophobic contacts with Leu³¹⁵.

- Propanedial carbonyl H-bonds with Tyr³¹⁷ .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .

Basic: Which analytical methods ensure purity and stability in formulation?

Answer:

- HPLC : C18 column (ACN/H₂O gradient) detects impurities (<0.1% area) .

- Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C .

- LC-MS/MS : Quantifies degradation products (e.g., hydrolyzed propanedial) with LOD = 0.01 ng/mL .

Advanced: How are polymorphic forms characterized and controlled during crystallization?

Answer:

- XRPD : Distinguishes anhydrous Form I (2θ = 12.4°, 18.7°) vs. Form II (2θ = 10.2°, 20.5°) .

- DSC : Form I melts at 165°C (ΔH = 120 J/g), while Form II shows a glass transition at 75°C .

- Crystallization Conditions : Slow cooling from DMF/water (7:3) favors Form I; rapid cooling yields Form II .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.